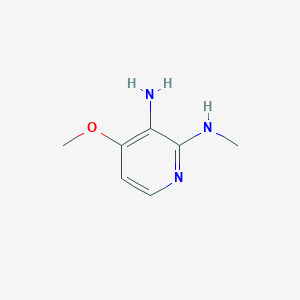

4-Methoxy-N2-methylpyridine-2,3-diamine

Description

Significance of Pyridine (B92270) Diamine Architectures in Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in pharmaceuticals and functional materials. nih.govrsc.org The introduction of multiple amine substituents, creating a pyridine diamine, significantly enhances the molecule's utility. These diamine groups can serve as key pharmacophores, hydrogen bond donors/acceptors, and versatile synthetic handles for building more complex molecules. orgsyn.orgresearchgate.net

Pyridine diamine architectures are particularly valued in medicinal chemistry. They are recognized as "privileged scaffolds," meaning they can bind to a variety of biological targets, making them foundational for developing new therapeutic agents. rsc.org For instance, 2,3-diaminopyridine (B105623) derivatives are precursors for synthesizing 4-azabenzimidazoles, a class of compounds investigated for broad-spectrum biological activity, including potential anti-parasitic properties against Plasmodium falciparum and Trypanosoma brucei. researchgate.netarkat-usa.org The diamine functionality allows for the construction of fused heterocyclic systems, which are common in many clinically useful agents. rsc.org

Historical Trajectories in the Synthesis and Functionalization of Substituted Pyridines

The synthesis of the pyridine ring has been a subject of extensive study for over a century. Early methods relied on the isolation from coal tar. chemicalbook.com However, the need for specifically substituted pyridines for applications in medicine and agriculture drove the development of numerous synthetic methodologies. chemicalbook.combcrcp.ac.in

Classic named reactions have formed the historical bedrock of pyridine synthesis. The Hantzsch pyridine synthesis, first reported in 1881, involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849), and remains a versatile method for creating dihydropyridines which can then be oxidized to pyridines. bcrcp.ac.in Another foundational method is the Chichibabin pyridine synthesis, which uses a condensation reaction of aldehydes or ketones with ammonia and is a predominant industrial route. chemicalbook.com

The synthesis of specifically functionalized pyridines, such as the 2,3-diaminopyridine core of the title compound, required more targeted approaches. A common and effective strategy involves a multi-step sequence starting from a more readily available pyridine derivative. For example, a robust synthesis of 2,3-diaminopyridine can be achieved from 2-aminopyridine (B139424) through a sequence of bromination, nitration, and subsequent reduction of the nitro group to an amine. orgsyn.orgresearchgate.net This highlights a general theme in pyridine chemistry: the functionalization of a pre-existing pyridine ring is often as important as the de novo construction of the ring itself.

| General Synthetic Approach | Description | Key Intermediates |

| Hantzsch Synthesis | Condensation of an aldehyde, a β-ketoester, and ammonia/ammonium acetate. | Dihydropyridines |

| Chichibabin Synthesis | Condensation of aldehydes/ketones with ammonia over a catalyst. | Various substituted pyridines |

| Functionalization Route | Modification of a pre-existing pyridine ring via electrophilic or nucleophilic substitution. | Halogenated or nitrated pyridines |

| Reduction of Nitropyridines | Reduction of a nitro group on the pyridine ring to an amine, often using metal catalysts or reducing agents like Sn/HCl or Fe/HCl. | Amino-nitropyridines |

Overview of Current Research Trends Relevant to 4-Methoxy-N2-methylpyridine-2,3-diamine and its Analogues

While detailed research findings specifically on this compound are not extensively published in peer-reviewed literature, current trends in heterocyclic and medicinal chemistry provide a clear indication of its potential research applications. The focus is often on creating libraries of related compounds to explore structure-activity relationships (SAR).

One major trend is the use of substituted pyridines as inhibitors of specific biological targets. For example, a study on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, which share the methoxy-substituted phenylamino (B1219803) moiety analogous to the substitution pattern of the title compound, identified them as a new class of tubulin polymerization inhibitors with significant cytotoxic activity against human tumor cell lines. nih.gov In that study, the presence and position of a methoxy (B1213986) group were found to be critical for antiproliferative activity. nih.gov

Furthermore, the development of synthetic methodologies continues to be a driving force. Modern research emphasizes efficient, high-yield reactions, often employing metal catalysts to construct complex molecules. The synthesis of polysubstituted pyridines with diverse functionalities for applications in materials science, such as compounds with specific photophysical or electronic properties, is an active area of investigation. nih.gov Analogues of this compound could serve as intermediates in the synthesis of such advanced materials or as ligands in biochemical assays.

Foundational Principles of Heterocyclic Organic Chemistry Pertaining to Pyridine Derivatives

The chemical behavior of this compound is governed by the fundamental principles of heterocyclic chemistry. Pyridine is an aromatic compound, isoelectronic with benzene. However, the presence of the electronegative nitrogen atom significantly alters the ring's electronic properties. nih.gov

Key principles include:

Electron Distribution: The nitrogen atom withdraws electron density from the ring carbons via an inductive effect, making the ring electron-deficient compared to benzene. This deactivation makes electrophilic aromatic substitution more difficult and directs incoming electrophiles primarily to the 3-position. nih.gov

Nucleophilic Substitution: The electron-deficient nature of the ring, particularly at the 2- and 4-positions, makes pyridine susceptible to nucleophilic substitution, a reaction not readily observed with benzene.

Basicity: The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system and is available for protonation, rendering pyridine basic. The substituents on the ring will modulate this basicity. Electron-donating groups like methoxy and amino groups increase the basicity, while electron-withdrawing groups decrease it.

Substituent Effects: The existing groups on the ring—methoxy, amino, and methylamino—are all electron-donating groups. They influence the reactivity of the pyridine ring, generally making it more activated towards electrophilic substitution than pyridine itself and influencing the regioselectivity of further reactions.

These foundational principles are critical for predicting the reactivity of this compound and for designing synthetic routes to create its derivatives for further study.

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

4-methoxy-2-N-methylpyridine-2,3-diamine |

InChI |

InChI=1S/C7H11N3O/c1-9-7-6(8)5(11-2)3-4-10-7/h3-4H,8H2,1-2H3,(H,9,10) |

InChI Key |

DAUBYVQGEIKWIU-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=CC(=C1N)OC |

Origin of Product |

United States |

Theoretical and Computational Studies on 4 Methoxy N2 Methylpyridine 2,3 Diamine

Quantum Chemical Investigations of Electronic Structure

Detailed quantum chemical calculations are essential for understanding the electronic properties of a molecule, which in turn dictate its reactivity and potential applications. Such studies for 4-Methoxy-N2-methylpyridine-2,3-diamine would provide valuable insights.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining molecular reactivity and stability.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Note: This table is for illustrative purposes only. No experimental or calculated data for these parameters for the specified compound could be found. |

Charge Distribution and Electrostatic Potential Mapping

Analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. This information, visualized through an electrostatic potential map, would identify the electrophilic and nucleophilic sites within the molecule.

Aromaticity and Electron Delocalization within the Pyridine (B92270) Ring

An investigation into the aromaticity of the pyridine ring, potentially using indices such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA), would quantify the extent of electron delocalization. This is crucial for understanding the stability and characteristic reactions of the heterocyclic system.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key to its biological activity and physical properties. Conformational analysis and molecular dynamics simulations provide a dynamic picture of the molecule's behavior.

Preferred Conformations of the Diamine and Methoxy (B1213986) Groups

A conformational search would identify the most stable spatial arrangements of the N2-methylamino and methoxy substituents relative to the pyridine ring. This would involve the analysis of dihedral angles to determine the lowest energy conformers.

Rotational Barriers and Conformational Flexibility

Calculating the energy barriers for the rotation of the methoxy and N2-methylamino groups would provide insight into the molecule's flexibility. This data is often presented in a rotational energy profile.

Table 2: Hypothetical Rotational Barrier Data for this compound

| Rotational Bond | Energy Barrier (kcal/mol) |

| Pyridine-OCH3 | Data not available |

| Pyridine-NH(CH3) | Data not available |

| Note: This table is for illustrative purposes only. No experimental or calculated data for these parameters for the specified compound could be found. |

Spectroscopic Property Prediction and Validation

Computational spectroscopy is a cornerstone of theoretical chemistry, enabling the prediction of various spectra from first principles. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) or other quantum chemical methods, calculates the vibrational frequencies and their corresponding normal modes. For this compound, this analysis would predict the wavenumbers for key functional group vibrations, such as the N-H and C-H stretching modes, the C=N and C=C stretching of the pyridine ring, and the C-O-C stretching of the methoxy group. The calculated infrared (IR) and Raman spectra would serve as a theoretical benchmark for comparison with experimental measurements, aiding in the structural confirmation of the synthesized compound.

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound (Note: This table is illustrative of the type of data a computational study would generate and is not based on published results.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| ν(N-H) | 3450-3300 | Asymmetric and symmetric stretching of amine groups |

| ν(C-H) | 3100-3000 | Aromatic and methyl C-H stretching |

| ν(C=N), ν(C=C) | 1650-1500 | Pyridine ring stretching vibrations |

| δ(N-H) | 1600-1550 | Amine group scissoring/bending |

| ν(C-O) | 1270-1200 | Asymmetric C-O-C stretch of the methoxy group |

| ν(C-N) | 1350-1250 | C-N stretching vibrations |

The prediction of NMR chemical shifts (¹H and ¹³C) is a crucial application of computational chemistry for structure elucidation. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT, it is possible to calculate the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, such calculations would provide theoretical ¹H and ¹³C NMR spectra, helping to assign the signals observed in experimental spectra to specific atoms within the molecule.

Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: This table is a hypothetical representation of computational output.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H | 7.5 - 8.5 | - |

| Methoxy-H | 3.8 - 4.2 | - |

| Methylamino-H | 2.9 - 3.3 | - |

| Amino-H | 4.5 - 5.5 | - |

| Pyridine-C (quaternary) | - | 140 - 160 |

| Pyridine-C-H | - | 110 - 130 |

| Methoxy-C | - | 55 - 60 |

| Methylamino-C | - | 30 - 35 |

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption spectra (UV-Vis). These calculations predict the electronic transitions between molecular orbitals, providing the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). For this compound, TD-DFT would be used to understand the nature of its electronic transitions, such as π→π* and n→π* transitions, which are characteristic of aromatic and heteroaromatic systems.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers a window into the dynamics of chemical reactions, allowing for the study of reaction pathways and the characterization of transient species that are difficult to observe experimentally.

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Computational methods are used to locate the geometry of the TS and calculate its energy. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For reactions involving this compound, such as electrophilic substitution or cyclization reactions, identifying the transition states would be crucial for understanding the reaction's feasibility and kinetics.

Applications and Functional Roles of 4 Methoxy N2 Methylpyridine 2,3 Diamine in Advanced Materials and Chemical Technologies

Role as a Key Synthetic Intermediate in Complex Heterocyclic Synthesis

The strategic placement of two adjacent amine groups on the pyridine (B92270) ring allows 4-Methoxy-N2-methylpyridine-2,3-diamine to act as a potent dinucleophile. This reactivity is harnessed to build fused ring systems through cyclocondensation reactions with various electrophilic partners. Heterocyclic building blocks like this are crucial starting materials for synthesizing more complex molecules. nih.gov

The imidazo[4,5-b]pyridine core, also known as 4-azabenzimidazole, is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. The synthesis of this scaffold frequently relies on the cyclocondensation of a 2,3-diaminopyridine (B105623) precursor. researchgate.net

The reaction of this compound with reagents such as aldehydes, carboxylic acids, or their derivatives leads to the formation of the fused imidazole (B134444) ring. For instance, reacting a 2,3-diaminopyridine with an aldehyde, often in the presence of an oxidizing agent or under aerobic conditions, yields the corresponding 2-substituted-imidazo[4,5-b]pyridine. researchgate.net The general mechanism involves the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization to furnish the stable heterocyclic product. The presence of the methoxy (B1213986) and N-methyl groups on the starting diamine allows for the creation of a library of specifically substituted imidazo[4,5-b]pyridine analogues with tailored electronic and solubility properties.

Table 1: General Synthesis of Imidazo[4,5-b]pyridines from 2,3-Diaminopyridine Precursors

| Precursor | Reagent | Product Type | Reference |

|---|---|---|---|

| 2,3-Diaminopyridine | Substituted Benzaldehydes | 2-Aryl-1H-imidazo[4,5-b]pyridines | researchgate.net |

| 2,3-Diamino-5-bromopyridine (B182523) | Substituted Benzaldehydes | 6-Bromo-2-aryl-1H-imidazo[4,5-b]pyridines | researchgate.net |

The pyrido[2,3-b] nih.govnih.govdiazepine skeleton is another important heterocyclic system with applications in medicinal chemistry, particularly for compounds targeting the central nervous system. nih.gov The synthesis of the seven-membered diazepinone ring fused to a pyridine core is efficiently achieved through the condensation of a 2,3-diaminopyridine with a β-ketoester, such as an ethyl aroylacetate. nih.gov

In this reaction, this compound serves as the diamine component. The reaction proceeds via a regiospecific cyclocondensation. Typically, the more nucleophilic amino group at the 3-position attacks the ketone carbonyl of the β-ketoester, while the amino group at the 2-position reacts with the ester carbonyl, leading to the formation of the fused seven-membered ring after dehydration. This method provides a direct and efficient route to these complex heterocycles, with the substituents from the diamine and the ketoester dictating the final structure of the product. nih.govresearchgate.net Studies have confirmed this regiospecific outcome, in some cases isolating the open-chain intermediates to verify the reaction pathway. nih.govresearchgate.net

Pyridopyrimidines represent a large class of fused heterocycles with a wide spectrum of biological activities, including use as kinase inhibitors in oncology. mdpi.com There are four possible isomers of pyridopyrimidine, with the pyrido[2,3-d]pyrimidine (B1209978) system being of significant interest. mdpi.comencyclopedia.pub

The synthesis of the pyrido[2,3-d]pyrimidine core can be achieved by constructing the pyrimidine (B1678525) ring onto a pre-existing pyridine. Using this compound as the starting material, the fused pyrimidine ring can be formed by reacting the diamine with a reagent that provides the one or more carbon atoms needed for the new ring. For example, cyclocondensation with urea (B33335) or a related synthon can yield pyrido[2,3-d]pyrimidine-2,4-diones. nih.gov Similarly, reaction with 1,3-dicarbonyl compounds is a common strategy for forming the pyrimidine ring. jocpr.com The reactivity of the diamine allows it to be a versatile precursor for various substituted pyridopyrimidine derivatives, which are key targets in drug discovery programs. nih.govmdpi.com

Contributions to Dye Chemistry Research and Technology

In addition to its role in medicinal chemistry, this compound and its isomers are important components in the formulation of oxidative hair dyes. These dyes create permanent color through a series of in-situ chemical reactions within the hair shaft.

In the context of hair coloring, dye molecules are categorized as precursors and couplers. Precursors, also called primary intermediates, are oxidized to become reactive, while couplers react with these oxidized intermediates to form the final color. This compound (often referred to by its alternative name, 3-amino-2-methylamino-6-methoxypyridine) functions as a dye precursor, specifically as a coupler or modifier.

While not a dye itself, it is a crucial ingredient that reacts with oxidized primary intermediates (such as p-phenylenediamine (B122844) or p-aminophenol derivatives) to generate specific color tones. The final shade is determined by the precise combination of precursors and couplers used in the formulation. For example, related diaminopyridine derivatives are used to create a range of colors, including blues and reds. The use of this specific diamine allows for the generation of unique shades and contributes to the diversity of the color palette available in permanent hair dye technology.

The formation of color in permanent hair dyes is a multi-step chemical process that occurs inside the hair fiber. researchgate.net

Alkalinization and Penetration : The process begins with the application of a formulation containing the dye precursors, couplers, and an alkalizing agent, typically ammonia (B1221849). The alkaline environment causes the hair cuticle to swell and open, allowing the small, uncolored precursor and coupler molecules to penetrate into the cortex of the hair. nih.gov

Oxidation : Hydrogen peroxide, the "developer," is mixed with the dye formulation immediately before application. It serves two purposes: it lightens the natural melanin (B1238610) pigment in the hair and it oxidizes the primary intermediate precursors. nih.gov This oxidation converts the precursors, such as p-phenylenediamine, into highly reactive quinonediimine intermediates.

Coupling Reaction : The reactive quinonediimine intermediates are unstable and rapidly react with coupler molecules, such as this compound. This "coupling" reaction forms large, complex, and stable colored molecules.

Trapping : These newly formed dye molecules are too large to diffuse out of the swollen hair shaft. Once the hair is rinsed and the pH is returned to normal, the cuticle closes, permanently trapping the color within the cortex and resulting in a long-lasting color change. nih.gov

The specific chemical structure of the diamine coupler plays a critical role in determining the final color, stability, and intensity of the dye.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Ring System |

|---|---|

| This compound | Pyridine |

| Imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine |

| 4-Azabenzimidazole | Imidazo[4,5-b]pyridine |

| Pyrido[2,3-b] nih.govnih.govdiazepin-4(5H)-one | Pyrido[2,3-b] nih.govnih.govdiazepine |

| Pyrido[2,3-d]pyrimidine | Pyrido[2,3-d]pyrimidine |

| p-Phenylenediamine | Benzene |

| p-Aminophenol | Benzene |

| Quinonediimine | Cyclohexadiene |

| Urea | N/A |

Potential in Functional Materials Science Research

The inherent aromaticity and the presence of multiple reactive sites in this compound make it a promising building block for the synthesis of novel functional materials. Its potential extends to both polymer chemistry and the realm of electronic materials.

The diamine functionality of this compound offers a direct route for its incorporation into polymer backbones. Amines are well-established precursors for the synthesis of a variety of polymers, including polyamides, polyimides, and polyureas, through reactions with carboxylic acid derivatives, anhydrides, and isocyanates, respectively ncert.nic.in.

The presence of two distinct amine groups (a primary amine at the 3-position and a secondary N-methylamine at the 2-position) introduces the possibility of selective polymerization, leading to polymers with precisely controlled architectures. For instance, the primary amine is generally more reactive than the secondary amine, allowing for stepwise polymerization strategies. This differential reactivity can be exploited to create linear polymers or to introduce cross-linking at a later stage.

The methoxy group at the 4-position further influences the properties of the resulting polymers. As an electron-donating group, it can enhance the solubility of the polymers in organic solvents and modify their electronic characteristics. The pyridine nitrogen atom within the polymer backbone can act as a site for post-polymerization modification, such as quaternization, or as a coordination site for metal ions, leading to the formation of metallopolymers with interesting catalytic or photophysical properties.

The integration of such pyridine-based monomers can lead to functional polymers with applications in areas like gas separation membranes, specialty coatings, and as matrices for composite materials polysciences.comresearchgate.net.

Table 1: Potential Polymer Architectures from this compound

| Polymer Type | Co-monomer | Potential Properties |

|---|---|---|

| Polyamide | Diacyl chloride | High thermal stability, good mechanical strength |

| Polyimide | Dianhydride | Excellent thermal and chemical resistance |

The field of organic electronics, particularly organic light-emitting diodes (OLEDs), relies on materials with tailored electronic properties for efficient charge transport and light emission. Pyridine-containing compounds have demonstrated significant promise as electron-transport materials (ETMs) in OLEDs due to the electron-deficient nature of the pyridine ring, which facilitates electron injection and transport researchgate.net.

The structure of this compound, with its aromatic core and nitrogen heteroatom, suggests its potential as a component in organic electronic devices. While this specific molecule has not been extensively studied for this purpose, related pyridine derivatives have shown ambipolar transport properties with high electron and hole mobilities researchgate.net. The methoxy and amino substituents on the pyridine ring of this compound would further modulate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical aspect in the design of efficient OLEDs.

Table 2: Predicted Electronic Properties of this compound for OLED Applications

| Property | Predicted Influence of Functional Groups | Potential Role in OLED |

|---|---|---|

| Electron Affinity | Enhanced by pyridine nitrogen | Electron Transport Layer (ETL) |

| Ionization Potential | Lowered by methoxy and amino groups | Hole Transport Layer (HTL) or Host Material |

Ligand Design in Coordination Chemistry (for related pyridine diamines)

The ability of pyridine and its derivatives to act as ligands in coordination chemistry is well-documented google.com. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center. The presence of additional donor atoms, such as the two amino groups in this compound, classifies it as a potential multidentate ligand.

The 2,3-diamine arrangement on the pyridine ring allows this compound to act as a bidentate or potentially tridentate chelating agent. A chelating agent is a ligand that can form two or more coordinate bonds to a single metal ion, resulting in the formation of a stable, ring-like structure known as a chelate. The chelate effect describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands rsc.org.

In the case of this compound, the nitrogen atoms of the pyridine ring and the amino group at the 2-position can coordinate to a metal ion to form a stable five-membered chelate ring. The amino group at the 3-position could also participate in coordination, depending on the steric and electronic requirements of the metal center. Such pyridine diamine ligands have been shown to form stable complexes with a variety of transition metals lookchem.com.

The resulting metal complexes can have diverse applications, for instance, as catalysts in organic synthesis, as building blocks for supramolecular assemblies, or as luminescent materials. The specific properties of the metal complex are dictated by the nature of the metal ion, its oxidation state, and the coordination environment provided by the ligand.

The coordination of this compound to a metal center would result in specific coordination geometries, such as square planar, tetrahedral, or octahedral, depending on the coordination number and electronic configuration of the metal ion. The study of these geometries provides valuable insights into the nature of the metal-ligand bond and the electronic structure of the complex.

The electronic properties of the ligand, influenced by the electron-donating methoxy and amino groups, play a crucial role in the stability and reactivity of the metal complex. Electron-donating groups on the pyridine ring can sometimes decrease the stability of the chelate google.com. However, the interplay of electronic and steric effects is complex and warrants detailed experimental and computational investigation.

Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and UV-visible spectroscopy are instrumental in characterizing the structure and bonding in these metal complexes. For example, 2,3-diaminopyridine itself has been used in the synthesis of organometallic complexes, and its coordination behavior has been studied . By extension, the substituted derivative, this compound, is expected to form a rich variety of coordination compounds with unique structural and electronic features.

Table 3: Potential Coordination Modes and Geometries with this compound

| Metal Ion Example | Potential Coordination Mode | Likely Coordination Geometry |

|---|---|---|

| Pd(II) | Bidentate (Npyridine, Namino) | Square Planar |

| Cu(II) | Bidentate or Tridentate | Square Planar or Distorted Octahedral |

Advanced Analytical and Characterization Methodologies in Research on 4 Methoxy N2 Methylpyridine 2,3 Diamine

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-Methoxy-N2-methylpyridine-2,3-diamine, providing detailed information about its atomic connectivity and three-dimensional arrangement.

High-Resolution NMR Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for a complete assignment of proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: A ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. Based on the structure of this compound, the following proton signals are expected. The exact chemical shifts can be influenced by the solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H (C5-H) | ~7.0-7.5 | Doublet | ~5-6 |

| Pyridine-H (C6-H) | ~6.0-6.5 | Doublet | ~5-6 |

| NH₂ | ~4.5-5.5 | Broad Singlet | - |

| OCH₃ | ~3.8-4.0 | Singlet | - |

| NHCH₃ | ~2.8-3.2 | Doublet (due to coupling with NH) | ~4-5 |

| NHCH₃ | ~4.0-5.0 | Quartet (or Broad Singlet) | ~4-5 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. For this compound, distinct signals for each carbon atom are anticipated.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (Pyridine) | ~155-160 |

| C3 (Pyridine) | ~120-125 |

| C4 (Pyridine) | ~160-165 |

| C5 (Pyridine) | ~100-105 |

| C6 (Pyridine) | ~140-145 |

| OCH₃ | ~55-60 |

| NCH₃ | ~30-35 |

2D NMR Techniques: To confirm the assignments made from 1D NMR spectra and to elucidate the complete bonding network, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized.

COSY: Establishes correlations between protons that are coupled to each other, for instance, confirming the coupling between the pyridine (B92270) protons at C5 and C6.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

HMBC: Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity of quaternary carbons and linking different functional groups. For example, an HMBC correlation would be expected between the methoxy (B1213986) protons and the C4 carbon of the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₁₁N₃O), the expected exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would confirm this elemental formula with a high degree of confidence, usually within a few parts per million (ppm) of the theoretical value. rsc.org

| Parameter | Value |

| Molecular Formula | C₇H₁₁N₃O |

| Theoretical Exact Mass | 153.0902 |

| Expected [M+H]⁺ | 154.0975 |

Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the loss of a methyl group (-15 Da) from the methoxy or methylamino group, or the loss of the methoxy group (-31 Da) would be expected fragmentation pathways.

X-Ray Crystallography for Solid-State Structural Confirmation

When a suitable single crystal of this compound can be obtained, X-ray crystallography provides the most definitive structural evidence in the solid state. researchgate.netacs.org This technique determines the precise three-dimensional coordinates of each atom in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. researchgate.net It also reveals information about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. researchgate.net While specific crystallographic data for this compound is not publicly available, a hypothetical dataset is presented below to illustrate the type of information obtained.

| Crystallographic Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~9.8 |

| β (°) | ~95 |

| Volume (ų) | ~845 |

| Z (molecules per unit cell) | 4 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govlabmanager.com For this compound, these techniques can confirm the presence of N-H, C-H, C-O, and C=N/C=C bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (NH₂) | 3300-3500 (two bands) | FTIR, Raman |

| N-H Stretch (NHCH₃) | 3300-3400 | FTIR, Raman |

| C-H Stretch (aromatic) | 3000-3100 | FTIR, Raman |

| C-H Stretch (aliphatic) | 2850-3000 | FTIR, Raman |

| C=N, C=C Stretch (pyridine ring) | 1550-1650 | FTIR, Raman |

| N-H Bend | 1500-1600 | FTIR |

| C-O Stretch (aryl ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) | FTIR |

The complementary nature of FTIR and Raman spectroscopy is beneficial; for instance, the symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum, while the polar N-H and C-O bonds give strong signals in the FTIR spectrum. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or by-products, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. researchgate.netscispace.comijsrst.com The development of a robust HPLC method for this compound would involve the optimization of several parameters to achieve good resolution, peak shape, and sensitivity. researchgate.nethelixchrom.com

A typical reversed-phase HPLC method would be developed as follows:

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile or Methanol (B129727) |

| Gradient | A gradient elution, starting with a high percentage of aqueous phase and increasing the organic phase, is often effective for separating compounds with differing polarities. For example, a linear gradient from 5% B to 95% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV-Vis Diode Array Detector (DAD) set at a wavelength where the compound has maximum absorbance (e.g., ~270-280 nm). |

| Injection Volume | 5-10 µL |

Method validation according to ICH guidelines would be performed to ensure the method is accurate, precise, linear, and robust for its intended purpose of purity determination. researchgate.netijsrst.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the analysis of this compound, primarily for identifying and quantifying volatile impurities and for monitoring the progress of its synthesis. The method combines the superior separation capability of gas chromatography with the highly specific detection and identification power of mass spectrometry. nih.gov

In the context of producing this compound, GC-MS is employed to detect residual solvents, unreacted starting materials, and volatile by-products. The synthesis may involve various solvents and reagents, and ensuring their removal from the final product is critical for purity. youtube.com A sample of the compound is dissolved in a suitable solvent and injected into the GC, where it is vaporized. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound. researchgate.net

This technique is sensitive enough to detect trace-level impurities, with some methods achieving detection limits in the low µg/mL range. youtube.com For reaction monitoring, small aliquots can be taken from the reaction mixture at various time points. Analysis by GC-MS reveals the consumption of reactants and the formation of the desired product, allowing for the optimization of reaction conditions such as temperature, pressure, and reaction time. For instance, in syntheses involving pyridine derivatives, GC-MS can track the disappearance of precursors and the emergence of the target compound's peak at a specific retention time and mass spectrum. tubitak.gov.tr

Table 1: Representative GC-MS Parameters and Potential Impurities in this compound Synthesis

| Parameter | Value |

| GC Column | Capillary Column (e.g., Rxi-5Sil MS, 60 m x 0.25 mm, 1.0 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Detector | Electron Ionization (EI) mode, 70 eV |

| Potential Impurity | Typical m/z fragments |

| Toluene (solvent) | 91, 92 |

| Pyridine (precursor) | 79, 52 |

| 4-Methoxypyridine (B45360) | 109, 80, 66 |

| Dichloromethane (solvent) | 84, 49, 86 |

This table is illustrative. Actual parameters and impurities depend on the specific synthetic route.

Chiral Chromatography for Enantiomeric Purity Determination (if chiral analogues are synthesized)

While this compound itself is not chiral, the synthesis of its chiral analogues necessitates methods to determine enantiomeric purity. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the gold standard for this purpose. The development of chiral pyridine derivatives is a significant area of medicinal chemistry, making enantioselective analysis crucial. wikipedia.orgasianpubs.orgrsc.org

The principle of chiral chromatography relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the CSP. This results in different retention times for each enantiomer, allowing for their separation and quantification. The choice of CSP is critical and often involves selectors based on polysaccharides (e.g., derivatized cellulose (B213188) or amylose) or macrocyclic glycopeptides. researchgate.net

For a hypothetical chiral analogue of this compound, a method would be developed by screening various CSPs and mobile phase compositions (including normal-phase, reversed-phase, and polar organic modes) to achieve baseline separation of the enantiomers. researchgate.net The enantiomeric excess (e.e.), a measure of the purity of the sample, can then be calculated from the relative peak areas of the two enantiomers in the chromatogram. Research on other chiral diamines and pyridine derivatives has shown that high enantiomeric ratios can be reliably determined using this method. acs.org

Table 2: Illustrative Chiral HPLC Separation Data for a Hypothetical Chiral Analogue

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (R-enantiomer) | Retention Time (S-enantiomer) | Resolution (Rs) |

| Maltodextrin-based (e.g., MaltoShell) | Acetonitrile/Methanol (80:20 v/v) | 0.5 | 8.2 min | 9.5 min | 2.1 |

| Amylose-based (e.g., Chiralpak IA-3) | Hexane/Isopropanol (90:10 v/v) | 1.0 | 11.4 min | 12.8 min | 1.9 |

| Vancomycin-based (glycopeptide) | Acetonitrile/Water + 0.1% TFA | 0.8 | 6.7 min | 7.3 min | 1.6 |

This table is a hypothetical representation based on typical separation results for chiral heterocyclic compounds. researchgate.net

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability Research

In a typical TGA experiment, a small amount of the compound is placed in a pan and heated at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature. A sharp weight loss indicates decomposition. For related compounds, such as metal complexes of substituted pyridines, TGA is used to determine the temperature at which ligands are lost or the entire complex decomposes. For example, studies on copper-perovskite hybrids incorporating 2-amino-5-methylpyridine (B29535) (an isomer of the parent diamine) have shown distinct decomposition temperatures. The compound (2A5MP)₂CuCl₄ was found to be stable up to 172 °C, while its bromide analogue, (2A5MP)₂CuBr₄, was stable up to 185 °C. This kind of data is vital for determining the upper-temperature limit for storage and application of the compound.

Table 3: TGA Data for Structurally Related Aminopyridine Compounds

| Compound | Onset of Decomposition (Tonset) | Atmosphere | Reference |

| (2-Amino-5-methylpyridine)₂CuCl₄ | 172 °C | N₂ | |

| (2-Amino-5-methylpyridine)₂CuBr₄ | 185 °C | N₂ |

This table presents data for compounds structurally related to the subject compound to illustrate the application and typical results of TGA.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and characterize phase transitions such as melting, crystallization, and glass transitions. For this compound, DSC provides precise data on its melting point and enthalpy of fusion, which are key indicators of purity.

During a DSC scan, an endothermic peak corresponds to melting, where the sample absorbs heat to transition from a solid to a liquid. The temperature at the peak of this curve is taken as the melting temperature (Tₘ), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). Sharp, well-defined melting peaks are characteristic of pure crystalline compounds. The presence of impurities typically broadens the peak and lowers the melting point. Studies on related aminopyridines have used adiabatic calorimetry, a technique related to DSC, to determine these thermodynamic properties with high precision. For example, 2-aminopyridine (B139424) was found to have a melting temperature of 330.43 K with an enthalpy of fusion of 18.33 kJ·mol⁻¹. DSC is also used to study more complex thermal behavior, such as the liquid crystalline phases observed in some 2-methoxypyridine (B126380) derivatives.

Table 4: Thermodynamic Data from Calorimetry for a Related Pyridine Derivative

| Compound | Peak Melting Temperature (Tₘ) | Enthalpy of Fusion (ΔHfus) | Entropy of Fusion (ΔSfus) | Reference |

| 2-Aminopyridine | 330.09 K (56.94 °C) | 18.33 kJ·mol⁻¹ | 55.53 J·K⁻¹·mol⁻¹ |

This table shows data for a related compound to demonstrate the type of information obtained from DSC/calorimetric analysis.

Electrochemical Characterization (for related pyridine ligands)

Cyclic Voltammetry for Redox Behavior Investigation

As a substituted pyridine diamine, this compound is expected to act as a ligand in coordination chemistry. Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of such ligands and their metal complexes. CV measures the current response of a system to a triangular potential sweep, providing information on the oxidation and reduction potentials of electroactive species.

For pyridine-containing ligands, CV can reveal how substituents and coordination to a metal ion affect the electron density on the pyridine ring and, consequently, its redox properties. For example, in a CV study of a pyridine-dicarbohydrazide ligand, no redox peaks were observed in a neutral medium, but a reduction peak appeared at -0.56 V in an acidic solution, and both reduction and oxidation peaks were seen in a basic solution.

When such ligands coordinate to a metal ion like Cu²⁺ or Zn²⁺, the redox potential often shifts. The CV of a ferrocene-tagged pyridine macrocycle showed a reversible redox process at E₁/₂ = 450 mV. Upon addition of metal ions like Zn²⁺, this wave was gradually replaced by a new wave at a more positive potential (anodic shift), corresponding to the complexed ligand. This shift provides insight into the electronic interaction between the ligand and the metal center. Such studies are crucial for designing new functional materials, such as redox-active sensors and catalysts.

Table 5: Representative Cyclic Voltammetry Data for Related Pyridine Ligands

| Compound/System | Medium/Electrolyte | Epa (Anodic Peak, V) | Epc (Cathodic Peak, V) | E₁/₂ (V) vs. Ag/AgCl | Key Observation | Reference |

| Pyridine-2,6-dicarbohydrazide | 0.1 M HCl | - | -0.56 | - | Reduction peak appears in acid | |

| Pyridine-2,6-dicarbohydrazide | 0.1 M NaOH | 0.18 | -0.06 | - | Redox couple observed in base | |

| Ferrocene-Pyridine Macrocycle (L3) | CH₂Cl₂/CH₃CN | - | - | 0.450 | Reversible Fc⁺/Fc couple | |

| L3 + 1 equiv. Zn²⁺ | CH₂Cl₂/CH₃CN | - | - | 0.635 | Anodic shift of 185 mV upon complexation |

This table compiles data from studies on related pyridine ligands to illustrate the application of Cyclic Voltammetry.

Derivatives, Analogues, and Structure Property Relationship Spr Research of 4 Methoxy N2 Methylpyridine 2,3 Diamine

Design and Synthesis of Analogues with Varied Substituents

The design of analogues of 4-Methoxy-N2-methylpyridine-2,3-diamine involves strategic modifications to its core structure. Synthetic routes are typically multi-step processes, often starting from commercially available pyridine (B92270) derivatives. orgsyn.orgarkat-usa.org The general approach allows for the introduction of a wide array of functional groups, enabling a thorough investigation of structure-property relationships.

The pyridine ring is amenable to substitution at its vacant 5- and 6-positions. The introduction of different functional groups at these sites can significantly alter the electronic properties of the molecule. A general synthetic approach to the parent compound and its ring-substituted analogues could commence with a suitably substituted 4-chloropyridine (B1293800) or 4-hydroxypyridine. For instance, a synthetic pathway might involve the nitration of a 4-methoxypyridine (B45360) precursor, followed by amination and subsequent reduction of the nitro group to form the diamine. google.com

Electron-donating groups (EDGs) such as alkyl or additional alkoxy groups, and electron-withdrawing groups (EWGs) like halogens, cyano, or nitro groups can be introduced. These substitutions are known to influence the electron density distribution across the pyridine ring. nih.gov The synthesis can start from pre-functionalized pyridines or involve direct electrophilic or nucleophilic substitution reactions on a pyridine intermediate. For example, the synthesis of 2,3-diamino-5-bromopyridine (B182523) has been achieved through a sequence of bromination, nitration, and reduction starting from 2-aminopyridine (B139424). arkat-usa.org

| Compound ID | Parent Compound | Substituent at C5 | Substituent at C6 | Proposed Synthetic Approach |

|---|---|---|---|---|

| A-1 | This compound | -H | -H | Base compound |

| A-2 | This compound | -Cl | -H | Begin with 3-chloro-4-hydroxypyridine, followed by methoxylation, nitration, amination, reduction, and N-methylation. |

| A-3 | This compound | -H | -CH₃ | Utilize a 2-methyl-4-chloropyridine starting material in a multi-step synthesis. acs.org |

| A-4 | This compound | -NO₂ | -H | Introduce nitro group via electrophilic nitration of a suitable 2,3-diaminopyridine (B105623) precursor. orgsyn.org |

| A-5 | This compound | -CN | -H | Incorporate cyano group via nucleophilic substitution of a 5-halo-substituted intermediate. |

Modifications to the exocyclic groups at positions 2, 3, and 4 provide another avenue for creating structural diversity. The methoxy (B1213986) group at C4 can be replaced with other alkoxy groups, which can influence properties like solubility and steric hindrance. The synthesis of such analogues typically involves the reaction of a 4-halopyridine intermediate with the corresponding sodium alkoxide in a nucleophilic aromatic substitution reaction. semanticscholar.org

The N2-methyl amine and the primary amine at C3 can also be altered. The primary amine can be alkylated or acylated, and the N2-methyl group can be substituted with larger alkyl chains (e.g., ethyl, propyl, benzyl). nih.gov Such modifications can impact the nucleophilicity, basicity, and steric environment of the diamine moiety. For example, reductive amination is a common method for N-alkylation of primary amines.

| Compound ID | Parent Compound | Modification at C4 | Modification at N2/N3 | Proposed Synthetic Approach |

|---|---|---|---|---|

| B-1 | This compound | -OCH₂CH₃ (Ethoxy) | No change | Reaction of 4-chloro-N2-methyl-3-nitropyridin-2-amine intermediate with sodium ethoxide, followed by reduction. |

| B-2 | This compound | -OCH(CH₃)₂ (Isopropoxy) | No change | Reaction of 4-chloro intermediate with sodium isopropoxide. semanticscholar.org |

| B-3 | This compound | No change | N2-Ethyl | Use ethylamine (B1201723) instead of methylamine (B109427) in the initial amination step or via selective N-ethylation. |

| B-4 | This compound | No change | N3-Methyl | Selective methylation of the primary amine, potentially using protecting group strategies. |

| B-5 | This compound | -OH (Pyridone) | No change | Acid- or base-catalyzed demethylation of the C4-methoxy group. researchgate.net |

Structure-Property Relationship Studies (Non-Biological Focus)

Understanding the relationship between the molecular structure of these analogues and their physical and chemical properties is a primary goal of this research area. The focus is on properties relevant to materials science and synthetic chemistry, such as optical characteristics and reaction kinetics.

The optical properties of pyridine derivatives, such as their UV-visible absorption and fluorescence, are highly dependent on their electronic structure. researchgate.net For applications like dye precursors, key parameters include the maximum absorption wavelength (λ_max), molar absorptivity (ε), and quantum yield. The introduction of electron-donating and electron-withdrawing groups on the pyridine ring can create intramolecular charge-transfer (ICT) systems, which often leads to a bathochromic (red) shift in the absorption spectrum and can enhance nonlinear optical (NLO) properties. nih.gov

For instance, adding an electron-withdrawing group like -NO₂ at the C5 position, opposite the electron-donating methoxy and amino groups, would be expected to lower the HOMO-LUMO gap and shift λ_max to a longer wavelength. nih.gov Conversely, adding another electron-donating group might have a less pronounced effect on the absorption wavelength but could influence the fluorescence quantum yield. The planarity of the molecule also plays a significant role; steric hindrance that twists the pyridine ring can disrupt π-conjugation and lead to a hypsochromic (blue) shift. researchgate.net

| Compound ID | Substituent (Position) | Electronic Nature | Predicted Impact on λ_max | Predicted Impact on Molar Absorptivity (ε) |

|---|---|---|---|---|

| A-1 | -H | Reference | Reference | Reference |

| A-2 | -Cl (C5) | Inductively Withdrawing, Resonance Donating | Slight bathochromic shift | Increase |

| A-3 | -CH₃ (C6) | Donating | Slight hypsochromic shift | Slight decrease |

| A-4 | -NO₂ (C5) | Strongly Withdrawing | Significant bathochromic shift | Significant increase |

| B-1 | -OCH₂CH₃ (C4) | Donating | Minimal change vs. -OCH₃ | Minimal change |

The substituents on the pyridine ring and on the exocyclic amine and methoxy groups also dictate the molecule's reactivity in subsequent synthetic transformations. Electron-donating groups on the ring increase the electron density, enhancing the nucleophilicity of the amino groups and the basicity of the pyridine nitrogen. This can accelerate reactions such as condensations with aldehydes or ketones to form fused heterocyclic systems like imidazopyridines. arkat-usa.org

Conversely, electron-withdrawing groups decrease the nucleophilicity of the amino groups, potentially slowing such reactions. However, EWGs also make the pyridine ring more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) at positions not already occupied. researchgate.net The reactivity of the 4-methoxy group itself is also of interest. Under certain conditions, such as reaction with alkyl iodides, 4-methoxypyridines can undergo demethylation to form the corresponding N-alkyl-4-pyridones, a reaction favored by electron-withdrawing groups on the ring. researchgate.net

| Compound ID | Substituent (Position) | Predicted Effect on Amine Nucleophilicity | Predicted Effect on Ring Susceptibility to SNAr | Other Reactivity Notes |

|---|---|---|---|---|

| A-1 | -H | Reference | Reference | - |

| A-2 | -Cl (C5) | Decreased | Increased | The chloro group itself can be a site for further substitution. |

| A-3 | -CH₃ (C6) | Increased | Decreased | - |

| A-4 | -NO₂ (C5) | Significantly Decreased | Significantly Increased | Nitro group can be reduced to an amino group. |

| B-5 | -OH (C4-Pyridone) | Decreased | - | Tautomerism possible; reactivity differs significantly from alkoxy-pyridines. |

Development of Chiral Derivatives and Enantioselective Synthesis

While this compound is achiral, the introduction of a chiral center can lead to enantiomeric pairs with potentially distinct properties, particularly in applications involving chiral recognition. Chirality can be introduced by adding a chiral substituent to the pyridine ring or to one of the amine functionalities.

The synthesis of single enantiomers can be approached in two main ways: chiral resolution or asymmetric synthesis.

Chiral Resolution : This involves synthesizing the compound as a racemic mixture and then separating the enantiomers. A common method is to react the racemic amine with a chiral resolving agent, such as tartaric acid or a chiral acid chloride, to form a pair of diastereomeric salts or amides. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization or chromatography. nih.govmdpi.com The resolving agent is then chemically removed to yield the pure enantiomers. Chiral column chromatography (e.g., using a polysaccharide-based chiral stationary phase) is another powerful technique for direct separation of enantiomers. mdpi.combenthamdirect.com

Enantioselective Synthesis : This approach aims to create the desired enantiomer directly. This can be achieved by using a chiral catalyst in a key synthetic step, for instance, in an asymmetric amination or an addition reaction to the pyridine ring. nih.govacs.org Another strategy involves the use of a chiral auxiliary, a chiral group that is temporarily attached to the molecule to direct the stereochemical outcome of a reaction and is later removed. nih.govyoutube.com For example, an enantioselective reductive coupling or an asymmetric hydroamination could be employed to construct the chiral diamine framework. nih.gov

| Chiral Analogue Target | Source of Chirality | Proposed Enantioselective Method | Key Principle/Reference |

|---|---|---|---|

| 4-Methoxy-N2-methyl-N3-(1-phenylethyl)pyridine-2,3-diamine | Chiral amine at N3 | Chiral Resolution | Formation of diastereomeric salts with a chiral acid (e.g., dibenzoyltartaric acid) and fractional crystallization. wikipedia.org |

| 5-(1-Hydroxyethyl)-4-methoxy-N2-methylpyridine-2,3-diamine | Chiral alcohol at C5 | Asymmetric Synthesis | Enantioselective addition of a methyl group to a 5-formylpyridine precursor using a chiral catalyst. |

| 6-Methyl-4-methoxy-N2-methylpyridine-2,3-diamine with chiral axis | Atropisomerism due to restricted rotation | Chiral HPLC | Separation of stable atropisomers on a chiral stationary phase. benthamdirect.com |

| Chiral 1,2-diamine complex | Coordination to a metal | Enantioselective Catalysis | Use of a chiral ligand in a metal-catalyzed reaction, such as asymmetric hydroamination. nih.govacs.org |

Strategies for Accessing Stereoisomerically Pure Analogues

The synthesis of stereoisomerically pure analogues of this compound is crucial for their application in asymmetric catalysis. The chirality of these ligands is paramount in controlling the stereochemical outcome of chemical reactions. Several strategies are employed to obtain enantiomerically pure or enriched chiral pyridine diamine derivatives.

One common approach involves the use of chiral starting materials. For instance, introducing a chiral residue on the tetrahydropyridine (B1245486) nitrogen has been explored to create chiral derivatives. nih.gov Another effective method is the asymmetric cyclization of prochiral precursors. For example, asymmetric copper-catalyzed cyclizative aminoboration of hydroxylamine (B1172632) esters can produce chiral 2,3-disubstituted piperidines, which are structurally related to the saturated core of potential this compound analogues. nih.gov

Furthermore, resolution of racemic mixtures is a classic yet viable strategy. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the enantiomerically pure amine.

The development of novel chiral ligands is also a continuous effort in the field. For example, C2-symmetric ligands have long been a cornerstone of asymmetric catalysis, but more recent research has focused on non-symmetrical modular ligands which can sometimes offer superior performance. nih.gov The synthesis of novel bisoxazoline ligands via rhodium-catalyzed enantioselective C-H insertion reactions represents another advanced strategy for creating efficient chiral ligands for various catalytic transformations. nii.ac.jp

A summary of strategies to access stereoisomerically pure pyridine diamine analogues is presented in Table 1.

| Strategy | Description | Key Advantages |

| Use of Chiral Pool | Employment of readily available chiral starting materials. | Straightforward synthetic routes. |

| Asymmetric Catalysis | Enantioselective synthesis from prochiral substrates using a chiral catalyst. | High enantiomeric excesses are achievable. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Applicable to a wide range of compounds. |

| Derivatization with Chiral Auxiliaries | Covalent bonding of a chiral auxiliary to a prochiral molecule to direct stereoselective transformations. | Can provide high levels of stereocontrol. |

Role of Chiral Pyridine Diamines in Asymmetric Catalysis Research

Chiral pyridine-containing ligands are of significant interest in asymmetric catalysis due to their ability to coordinate with a wide variety of metal centers and create a well-defined chiral environment around the catalytic site. researchgate.nethkbu.edu.hk Chiral 2,3-diaminopyridine derivatives, as analogues of this compound, can act as bidentate ligands, forming stable complexes with transition metals such as palladium, rhodium, and copper.

These chiral metal complexes are employed in a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cyclizations. nih.govnii.ac.jp The steric and electronic properties of the substituents on the pyridine ring and the diamine functionality play a critical role in determining the efficiency and enantioselectivity of the catalyst. nih.gov For example, the introduction of bulky groups can create a more defined chiral pocket, leading to higher enantiomeric excesses in the product.

Recent advancements have seen the development of chiral dinitrogen ligands, such as biimidazolines, for asymmetric palladium-catalyzed reactions, demonstrating the continuous innovation in this field. nih.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic performance for specific reactions. The role of these ligands is to modify the reactivity and selectivity of the metal center, favoring the formation of one enantiomer over the other. nih.gov

Bioisosteric Replacements and their Chemical Implications (Excluding Biological Context)

Bioisosteric replacement is a powerful strategy in medicinal chemistry that can also be applied in materials science and catalysis to modulate the physicochemical properties of a molecule while retaining its core function. cambridgemedchemconsulting.com In the context of this compound, bioisosteric replacements can be used to fine-tune its electronic and steric characteristics, which can have significant chemical implications.

Replacement of Heteroatoms within the Pyridine Core

The replacement of the nitrogen atom in the pyridine ring with a C-CN unit is a known bioisosteric strategy. researchgate.net This substitution can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. From a chemical perspective, this replacement alters the electronic distribution within the aromatic ring, influencing its reactivity in, for example, electrophilic and nucleophilic aromatic substitution reactions. The nitrile group is a strong electron-withdrawing group, which would deactivate the ring towards electrophilic attack and activate it for nucleophilic attack.

Another approach is the replacement of the entire pyridine ring with a saturated or partially saturated heterocyclic system. For instance, replacing a pyridine ring with a 3-azabicyclo[3.1.1]heptane core has been shown to significantly alter physicochemical properties such as solubility and lipophilicity. chemrxiv.org While the primary context for such studies is often medicinal chemistry, the resulting changes in molecular shape, polarity, and flexibility have broader chemical implications for catalyst-substrate interactions and material properties.

Modification of the Methoxy or Methylamino Groups

The methoxy and methylamino groups of this compound are key functionalities that can be modified to alter the compound's properties.

Modification of the Methoxy Group:

The methoxy group is an electron-donating group that influences the electron density of the pyridine ring. Replacing the methoxy group with other functionalities can have a profound impact on the chemical nature of the molecule.

Replacement with an Alkyl Group: Substituting the methoxy group with an alkyl group would maintain the electron-donating character to some extent, but would remove the potential for hydrogen bonding at the oxygen atom.

Replacement with a Fluoro Group: Fluorine is a common bioisostere for a methoxy group. chemrxiv.org While both are of similar size, fluorine is highly electronegative and acts as a weak electron-withdrawing group through induction, while being a weak donor through resonance. This can significantly alter the electronic properties of the pyridine ring. chemrxiv.org

Replacement with other Alkoxy Groups: Varying the alkyl part of the alkoxy group (e.g., ethoxy, isopropoxy) can be used to systematically probe the steric requirements of a binding pocket or a catalytic active site.

A summary of the chemical implications of methoxy group replacement is provided in Table 2.

| Replacement for Methoxy Group | Key Chemical Implications |

| Alkyl Group | Increased lipophilicity, loss of hydrogen bond acceptor capability. cambridgemedchemconsulting.com |

| Fluoro Group | Altered electronic properties (inductive withdrawal, weak resonance donation), potential for altered intermolecular interactions. chemrxiv.org |

| Hydroxyl Group | Introduction of a hydrogen bond donor and acceptor, increased polarity. |

Modification of the Methylamino Group:

The N2-methylamino group is a crucial part of the diamine functionality, which is often directly involved in coordination to a metal center in catalytic applications.

Variation of the N-Alkyl Group: Changing the methyl group to other alkyl groups (e.g., ethyl, isopropyl) can introduce steric bulk, which can be used to create a more defined chiral environment in asymmetric catalysis. However, increasing steric hindrance can also affect the basicity and nucleophilicity of the nitrogen atom. ncert.nic.in

Acylation: Acylation of the amino group to form an amide would drastically change its electronic properties, converting it from an electron-donating group to an electron-withdrawing group and removing its basicity. ncert.nic.in

Replacement with other Amines: Substitution with other primary or secondary amines can modulate the electronic and steric environment. For example, using a more sterically hindered amine could influence the coordination geometry of a resulting metal complex.

The interplay of inductive effects, solvation effects, and steric hindrance of the alkyl groups on the amino functionality ultimately determines its chemical behavior. ncert.nic.in

Future Research Directions and Emerging Paradigms for 4 Methoxy N2 Methylpyridine 2,3 Diamine

Integration with Flow Chemistry and Automated Synthesis Technologies

The synthesis of complex molecules like 4-Methoxy-N2-methylpyridine-2,3-diamine is poised to be revolutionized by the integration of flow chemistry and automated synthesis. Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. lookchem.com For the synthesis of functionalized pyridines, flow microreactor methods have been developed that allow for reactions like Br/Li exchange to generate pyridyllithiums and subsequent reactions with electrophiles without the need for cryogenic conditions typically required in batch processes. rsc.org

Future research could focus on developing a continuous-flow process for the synthesis of this compound. This would likely involve the strategic transformation of pyridine (B92270) rings to create the desired diamine substitution pattern. mdpi.com Such a process could be highly modular, allowing for the variation of substituents on the pyridine ring to create a library of related compounds for further screening. nih.gov

Automated synthesis platforms can be coupled with flow reactors to accelerate the discovery and optimization of reaction conditions. An automated system could systematically vary parameters such as temperature, residence time, and reagent stoichiometry to rapidly identify the optimal conditions for the synthesis of this compound and its derivatives. nih.gov This high-throughput approach would significantly reduce the time and resources required for synthetic methodology development.

Table 1: Hypothetical Parameters for Flow Synthesis of this compound

| Parameter | Range | Optimal (Hypothetical) |

| Temperature (°C) | 25 - 150 | 80 |

| Residence Time (min) | 1 - 60 | 15 |

| Reagent Concentration (M) | 0.1 - 1.0 | 0.5 |

| Flow Rate (mL/min) | 0.1 - 5.0 | 1.0 |

Exploration in Novel Catalytic Systems and Methodologies

The pyridine nucleus is a cornerstone of many ligands used in catalysis. nih.govacs.org The unique electronic properties of the pyridine ring, combined with the chelating potential of the diamine and the electronic influence of the methoxy (B1213986) and methyl groups, make this compound a promising candidate for a novel ligand in various catalytic systems.

Future research should explore the coordination chemistry of this compound with a variety of transition metals. The resulting metal complexes could be screened for catalytic activity in a range of reactions, including:

Hydrogenation and Transfer Hydrogenation: Pyridine-based ligands are known to be effective in catalytic hydrogenation. researchgate.netmdpi.com Complexes of this compound could be tested for the selective hydrogenation of various functional groups.

Oxidation Reactions: Catalytic systems for the oxidation of pyridines to their corresponding N-oxides under mild conditions have been developed. rsc.org The diamine functionality of the target compound could serve as an ancillary ligand to modulate the activity and selectivity of such catalysts.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool in organic synthesis, and pyridine derivatives often serve as ligands. nih.gov The electron-rich nature of this compound could lead to highly active catalysts.

C-H Functionalization: The direct functionalization of C-H bonds is a rapidly developing area of catalysis. acs.org Novel catalysts based on this pyridine diamine could offer unique reactivity and selectivity in these transformations.

The development of chiral versions of this ligand could also open doors to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. acs.org

Advanced Applications in Responsive and Smart Material Development

"Smart" materials that respond to external stimuli are at the forefront of materials science. researchgate.netnih.gov The pyridine moiety within this compound provides a handle for creating pH-responsive materials. The nitrogen atom in the pyridine ring can be protonated and deprotonated, leading to changes in the material's properties.

Future research could involve the incorporation of this compound into polymer backbones or as a functional group on surfaces. The resulting materials could exhibit "switchable" properties. For example, a surface functionalized with this compound could have a neutral charge at basic pH and a positive charge at acidic pH. acs.org This change in surface charge could be used to control the adhesion of cells or the release of a payload.

The development of pyridine and piperidine-based membranes is also a promising area for high-temperature fuel cells, offering enhanced durability and functionality. acs.org The specific substitutions on this compound could be tuned to optimize properties like proton conductivity and thermal stability in such applications.

Table 2: Potential Stimuli and Responses of Materials Incorporating this compound

| Stimulus | Potential Response | Application |

| pH Change | Altered surface charge, swelling/shrinking | Drug delivery, sensors |

| Temperature | Conformational changes in polymer chains | Smart textiles, actuators |

| Light | Isomerization of the pyridine core | Optical data storage |

| Metal Ion Binding | Change in color or fluorescence | Chemical sensing |

Interdisciplinary Research with Nanoscience and Supramolecular Chemistry

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a bottom-up approach to the construction of complex nanostructures. The ability of pyridine derivatives to participate in hydrogen bonding, π-π stacking, and metal coordination makes them excellent building blocks for supramolecular assembly. acs.orgresearchgate.net

Future research should investigate the self-assembly behavior of this compound. It is conceivable that this molecule could form well-defined supramolecular structures such as nanosheets or nanotubes, potentially templated by metal ions. rsc.org The presence of water could also play a crucial role in directing the assembly process, as has been observed with other pyridine-containing molecules. acs.org

The integration of this compound into nanoscale systems could lead to the development of novel functional materials. For instance, nanoparticles functionalized with this compound could be used for targeted drug delivery or as sensors for specific analytes. The diamine functionality could also be used to anchor the molecule to surfaces, creating functionalized nanomaterials with tailored properties.

Computational Design and In Silico Screening for Targeted Chemical Functions

Computational chemistry provides powerful tools for predicting the properties and functions of molecules before they are synthesized in the lab. nih.gov In silico screening can be used to virtually test large libraries of compounds for their potential in a specific application, saving significant time and resources. researchgate.net

For this compound, computational methods can be employed to:

Predict Ligand Properties: Density Functional Theory (DFT) calculations can be used to understand the electronic structure of the molecule and predict its coordination properties with different metals. researchgate.net This can guide the selection of metals for the development of new catalysts.

Molecular Docking: If a biological target is identified, molecular docking simulations can predict how the compound will bind to the active site of a protein. nih.govtandfonline.com This is a crucial step in the design of new therapeutic agents. For example, pyridine derivatives have been investigated as potential inhibitors of enzymes like dihydrofolate reductase. researchgate.net

Pharmacophore Modeling: By identifying the key structural features required for a particular activity, pharmacophore models can be developed to guide the design of new, more potent derivatives of this compound. tandfonline.com

ADME/Tox Prediction: In silico methods can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound, which is essential for the development of safe and effective drugs. tandfonline.comnih.gov

The synergy between computational design and experimental work will be crucial for unlocking the full potential of this compound and its derivatives.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Methoxy-N2-methylpyridine-2,3-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of pyridine derivatives. For example, a diamine precursor (e.g., pyridine-2,3-diamine) can undergo methoxylation at the 4-position using methoxy-protecting groups (e.g., methoxymethoxy, as seen in furopyridine syntheses) followed by N2-methylation. Deprotection under acidic conditions (e.g., HCl) yields the final product. Key factors include temperature control (20–60°C) to avoid over-methylation and solvent choice (e.g., DMF for solubility) to improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methoxy and methylamine substituents. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretching in diamines). High-resolution MS or X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to structural similarities to brominated analogs (e.g., 5-Bromo-2-N-methylpyridine-2,3-diamine), which are harmful via inhalation or skin contact, researchers should use fume hoods, nitrile gloves, and lab coats. Emergency procedures include rinsing exposed skin with water (15+ minutes) and seeking medical attention for ingestion. Storage should be in airtight containers under inert gas to prevent oxidation .

Advanced Research Questions